N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide
Description
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide (CAS: 880404-61-5) is a synthetic acetamide derivative with a molecular formula of C₂₂H₂₂ClNO₄S and a molecular weight of 431.93 g/mol . Its structure comprises three key moieties:
- A 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing heterocycle, enhancing solubility and metabolic stability).
- A 2-(4-methylphenoxy)acetamide backbone (common in flavoring and bioactive compounds, as seen in related structures ).
Properties
Molecular Formula |
C20H22ClNO4S |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H22ClNO4S/c1-15-5-7-19(8-6-15)26-13-20(23)22(18-9-10-27(24,25)14-18)12-16-3-2-4-17(21)11-16/h2-8,11,18H,9-10,12-14H2,1H3 |
InChI Key |
JRYLTGLSMPIZMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, supported by relevant data and case studies.
Structural Characteristics
The compound has the following molecular formula: and a molecular weight of approximately 468.42 g/mol. Its structure includes a chlorobenzyl moiety, a tetrahydrothiophene ring with a sulfone group, and a phenoxyacetic acid derivative. The presence of these functional groups is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the tetrahydrothiophene moiety : This can be achieved through cyclization reactions involving appropriate precursors.
- Chlorobenzyl substitution : The introduction of the chlorobenzyl group is often performed via nucleophilic substitution methods.
- Phenoxyacetic acid derivation : This step involves coupling reactions to attach the phenoxy group to the acetamide framework.
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Enzyme Inhibition : These compounds may act as inhibitors for various enzymes involved in metabolic pathways related to diseases such as cancer and inflammation.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties against specific pathogens.
Case Studies
Several studies have investigated the biological effects of related compounds:
-
Study on Enzyme Inhibition :
- A study published in Journal of Medicinal Chemistry demonstrated that structurally similar compounds effectively inhibited certain kinases involved in cancer progression. The inhibition was quantified, revealing IC50 values in the low micromolar range.
-
Antimicrobial Testing :
- In vitro tests conducted against Staphylococcus aureus and Escherichia coli showed that derivatives of this compound exhibited zones of inhibition comparable to standard antibiotics.
Data Table: Biological Activity Overview
Scientific Research Applications
Pharmacological Activities
The compound exhibits several notable pharmacological properties:
-
Antimicrobial Activity :
- Preliminary studies indicate that N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide has potential antimicrobial effects against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
-
Anticancer Properties :
- Research has suggested that this compound may possess anticancer activity. In vitro studies have demonstrated its effectiveness against specific cancer cell lines, including estrogen receptor-positive breast cancer cells. The compound's structure allows it to interact with cellular targets involved in cancer progression, making it a candidate for further development as an anticancer agent .
- Anti-inflammatory Effects :
Case Studies and Experimental Data
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related acetamide derivatives, highlighting key differences in substituents, biological activities, and regulatory status:
Key Insights from the Comparison:
Structural Variations and Bioactivity: The phenoxy substituent (4-methyl vs. For example, 4-chloro analogs may exhibit enhanced antimicrobial activity . The heterocyclic sulfone group (1,1-dioxidotetrahydrothiophen) improves solubility compared to non-oxidized thiophene derivatives . Nitrogen substituents (pyrazole, thiophenmethyl, benzotriazole) dictate functional roles: pyrazole/thiophenmethyl in flavoring , benzotriazole in enzyme inhibition .
Synthetic Methodology :
Preparation Methods
Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine
The sulfone-containing tetrahydrothiophene moiety is synthesized via oxidation of tetrahydrothiophene-3-amine. Two primary methods are documented:
Table 1: Oxidation Methods for Tetrahydrothiophene-3-amine
| Oxidizing Agent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| m-CPBA | Dichloromethane | 0°C → RT | 21 h | 85% | |
| Oxone® | THF/H₂O | RT | 12 h | 92% |
Procedure (Oxone® method) :
Synthesis of 4-Methylphenoxyacetic Acid
The phenoxyacetic acid component is prepared via Williamson ether synthesis:
Steps :
-
React 4-methylphenol (1 eq) with chloroacetic acid (1.2 eq) in NaOH (2 eq)/H₂O.
-
Reflux at 80°C for 6 h, acidify with HCl to pH 2, and crystallize.
Yield : 78–85% (reported for analogous phenoxyacetic acids).
Preparation of 3-Chlorobenzylamine
3-Chlorobenzylamine is synthesized via reduction of 3-chlorobenzonitrile:
Steps :
-
Hydrogenate 3-chlorobenzonitrile (1 eq) with Raney nickel (10% w/w) in methanol under H₂ (50 psi).
Coupling Reactions for Final Product Assembly
Amidation of 4-Methylphenoxyacetic Acid
Activate the carboxylic acid as an acyl chloride or mixed anhydride:
Method A (Acyl Chloride) :
-
Treat 4-methylphenoxyacetic acid (1 eq) with thionyl chloride (1.5 eq) in dry DCM.
-
Stir at RT for 3 h, evaporate excess SOCl₂, and dissolve in DMF.
Method B (EDCI/HOBt Coupling) :
-
Mix 4-methylphenoxyacetic acid (1 eq), EDCI (1.2 eq), and HOBt (1.1 eq) in DMF.
-
Add 1,1-dioxidotetrahydrothiophen-3-amine (1 eq) and stir at RT for 12 h.
Yield : 82–88%.
N-Alkylation with 3-Chlorobenzylamine
Introduce the 3-chlorobenzyl group via nucleophilic substitution:
Steps :
-
Dissolve the intermediate acetamide (1 eq) and 3-chlorobenzylamine (1.2 eq) in DMF.
-
Add Cs₂CO₃ (2 eq) and heat at 60°C for 6 h.
-
Quench with H₂O, extract with ethyl acetate, and purify via column chromatography.
Yield : 71–76%.
Optimization and Challenges
Regioselectivity in Amidation
Competing reactions at the sulfone nitrogen are mitigated by:
Purification Strategies
-
Silica Gel Chromatography : Elute with gradients of ethyl acetate in hexane (20% → 50%).
-
Crystallization : Use toluene/hexane (1:3) to isolate the final product.
Analytical Validation
Table 2: Spectroscopic Data for Final Product
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.38 (d, 2H, Ar-H), 4.20 (m, 2H, CH₂O), 3.13 (m, 2H, SO₂CH₂) | |
| ¹³C NMR | δ 170.5 (C=O), 134.2 (Ar-C), 54.8 (N-CH₂) | |
| HRMS | m/z 407.9 [M+H]⁺ (calc. 407.9) |
Industrial-Scale Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
